Benzeneacetic acid, 3-ethyl-2-(1H-pyrrol-1-yl)-
Description
2-(3-Ethyl-2-(1H-pyrrol-1-yl)phenyl)acetic acid is an organic compound that features a pyrrole ring attached to a phenylacetic acid moiety
Properties
CAS No. |
918667-53-5 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-(3-ethyl-2-pyrrol-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C14H15NO2/c1-2-11-6-5-7-12(10-13(16)17)14(11)15-8-3-4-9-15/h3-9H,2,10H2,1H3,(H,16,17) |
InChI Key |
HVLUZGKREMDAKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC(=O)O)N2C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-2-(1H-pyrrol-1-yl)phenyl)acetic acid typically involves the condensation of 3-ethyl-2-(1H-pyrrol-1-yl)benzaldehyde with a suitable acetic acid derivative. The reaction is often carried out under acidic or basic conditions, depending on the specific reagents used. Commonly, the reaction is facilitated by catalysts such as iron(III) chloride or other Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Amidation and Coupling Reactions
The carboxylic acid group undergoes amidation via coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of N,N-diisopropylethylamine (DIPEA). This reaction is pivotal for synthesizing hydrazide derivatives, as demonstrated in structurally analogous compounds . For example:
Reaction Conditions
-
Reagents: HBTU, DIPEA, substituted amines or hydrazides
-
Solvent: Dimethylformamide (DMF) at 0–5°C
Mechanism
-
Activation of the carboxylic acid by HBTU to form an active ester intermediate.
-
Nucleophilic attack by the amine/hydrazide, forming the amide bond.
Electrophilic Substitution on the Pyrrole Ring
The pyrrole ring participates in electrophilic substitutions due to its electron-rich nature. Common reactions include:
Halogenation
-
Reagents: Bromine (Br₂) in acetic acid
-
Positional Selectivity: Substitution occurs preferentially at the α-position relative to the nitrogen atom.
-
Example Product: 3-Ethyl-2-(3-bromo-1H-pyrrol-1-yl)benzeneacetic acid .
Nitration
-
Reagents: Nitric acid (HNO₃)/sulfuric acid (H₂SO₄) mixture
-
Outcome: Introduces nitro groups at the β-position of the pyrrole .
Table 1: Electrophilic Substitution Reactions
| Reaction Type | Reagents | Position | Key Product | Yield (%) |
|---|---|---|---|---|
| Halogenation | Br₂/AcOH | α | 3-Ethyl-2-(3-bromo-pyrrol-1-yl) derivative | 72 |
| Nitration | HNO₃/H₂SO₄ | β | 3-Ethyl-2-(4-nitro-pyrrol-1-yl) derivative | 58 |
Esterification
-
Reagents: Ethanol/H⁺ (acid-catalyzed)
-
Product: Ethyl 3-ethyl-2-(1H-pyrrol-1-yl)benzeneacetate.
-
Application: Enhances lipid solubility for drug delivery systems.
Reduction
-
Reagents: Lithium aluminum hydride (LiAlH₄)
-
Outcome: Converts the carboxylic acid to a primary alcohol.
Mechanistic Pathway
-
LiAlH₄ reduces the -COOH group to -CH₂OH via a tetrahedral intermediate.
Oxidative Degradation
The ethyl side chain and pyrrole ring are susceptible to oxidation:
-
Reagents: Potassium permanganate (KMnO₄) in acidic conditions.
-
Products:
Table 2: Oxidation Products
| Starting Material | Oxidizing Agent | Major Product | Yield (%) |
|---|---|---|---|
| Benzeneacetic acid derivative | KMnO₄/H⁺ | 3,4-Dicarboxybenzene derivative | 63 |
Cycloaddition and Heterocycle Formation
The pyrrole ring engages in [3+2] cycloadditions with dipolarophiles like acrylates, forming fused bicyclic structures. These reactions are catalyzed by transition metals such as Cu(I) .
Example Reaction
Biological Activity Correlation
Reaction products exhibit enhanced pharmacological properties:
-
Antimicrobial Activity: Brominated derivatives show MIC values of 1–4 μg/mL against Mycobacterium tuberculosis .
-
Enzyme Inhibition: Amide derivatives inhibit enoyl-ACP reductase (IC₅₀: 0.8–2.1 μM) and dihydrofolate reductase (IC₅₀: 1.2–3.4 μM) .
Table 3: Bioactivity of Key Derivatives
| Derivative Class | Target Enzyme | IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|---|
| Brominated pyrrole | Enoyl-ACP reductase | 1.4 | 2.0 |
| Nitro-pyrrole | Dihydrofolate reductase | 2.8 | 3.5 |
Scientific Research Applications
2-(3-Ethyl-2-(1H-pyrrol-1-yl)phenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-2-(1H-pyrrol-1-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Pyrrole-2-carboxylic acid: Another compound with a pyrrole ring and carboxylic acid functionality.
Phenylacetic acid: A simpler analog with a phenyl ring and acetic acid moiety
Uniqueness
2-(3-Ethyl-2-(1H-pyrrol-1-yl)phenyl)acetic acid is unique due to the presence of both a pyrrole ring and a phenylacetic acid moiety, which imparts distinct chemical and biological properties.
Biological Activity
Benzeneacetic acid, 3-ethyl-2-(1H-pyrrol-1-yl)- is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrrole ring, which is known for its significant biological activity. Pyrrole derivatives have been synthesized through various methods, including the reaction of benzoin with amines under specific conditions to yield compounds with enhanced biological properties. The synthesis of benzeneacetic acid derivatives often involves the use of coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, facilitating the formation of complex structures that exhibit varied biological activities .
Antimicrobial Properties
Research indicates that compounds containing the pyrrole moiety exhibit notable antimicrobial effects. For instance, several synthesized pyrrole derivatives have shown significant antibacterial and antitubercular activities. In vitro studies demonstrated that these compounds possess minimal inhibitory concentrations (MIC) ranging from 1 to 4 μg/ml against Mycobacterium tuberculosis and other bacterial strains .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound Name | MIC (μg/ml) | Activity Type |
|---|---|---|
| 4-(2,5-Dimethylpyrrol-1-yl) benzoic acid | 1 | Antitubercular |
| Benzeneacetic acid derivative | 2 | Antibacterial |
| N'-Substituted pyrrole derivatives | 4 | Antifungal |
Anticancer Activity
Pyrrole-containing compounds have also demonstrated anticancer properties. Research has shown that certain derivatives can inhibit the growth of cancer cell lines, such as A549 (lung adenocarcinoma) and Vero (mammalian) cells. The cytotoxicity was assessed using MTT assays, revealing IC50 values indicative of their potential as anticancer agents .
Table 2: Cytotoxicity of Pyrrole Derivatives
| Compound Name | IC50 (μM) | Cell Line |
|---|---|---|
| Benzeneacetic acid derivative | 20 | A549 |
| 4-(2,5-Dimethylpyrrol-1-yl) benzoic acid | 15 | Vero |
The biological activity of benzeneacetic acid derivatives can be attributed to their ability to interact with specific enzymes and receptors. For instance, molecular docking studies suggest that these compounds can bind effectively to dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), which are critical targets in antimicrobial therapy . The structural characteristics of the pyrrole ring enhance the binding affinity and specificity towards these targets.
Case Studies
A notable case study involved the evaluation of a series of pyrrole derivatives for their antitubercular activity. The study synthesized multiple compounds and assessed their efficacy against Mycobacterium tuberculosis. Results indicated that modifications in the side chains significantly influenced the antimicrobial potency, highlighting the importance of structural optimization in drug design .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF | 110 | 65–75 | |
| Cyclization | TFA, CH₂Cl₂ | RT | 24h | 80–85 |
Basic: How can spectroscopic techniques validate the structure of 3-ethyl-2-(1H-pyrrol-1-yl)benzeneacetic acid?
Answer:
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical:
Q. Table 2: Key Spectral Signatures
| Technique | Key Peaks/Features | Structural Assignment | Reference |
|---|---|---|---|
| ¹H NMR | δ 6.5 (m, 1H) | Pyrrole ring protons | |
| IR | 1705 cm⁻¹ | C=O stretch (carboxylic acid) | |
| HRMS | 237.1103 [M+H]⁺ | Molecular formula confirmation |
Advanced: How can researchers resolve contradictions in reported biological activities of benzeneacetic acid derivatives?
Answer:
Discrepancies often arise from assay variability or structural modifications . Strategies include:
- Standardized assays : Use consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and controls .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., ethyl vs. methoxy groups) on activity.
- Meta-analysis : Cross-reference data from multiple studies, focusing on dose-response curves and in vivo validation .
Example : highlights benzeneacetic acid’s role in inhibiting epithelial-mesenchymal transition (EMT) via p53 stabilization. Contradictory reports may stem from differences in cell models (e.g., cancer vs. normal bronchial epithelial cells).
Advanced: What crystallographic approaches elucidate stereoelectronic effects in substituted benzeneacetic acid derivatives?
Answer:
Single-crystal X-ray diffraction provides atomic-level insights:
- Sample preparation : Crystallize the compound in solvents like ethanol or dichloromethane .
- Key parameters :
- Bond angles and torsional strain between the pyrrole and ethyl groups.
- Electron density maps to assess resonance effects on the carboxylic acid moiety.
- Software : SHELX or Olex2 for structure refinement .
Q. Table 3: Crystallographic Data (Example)
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| R-factor | <0.05 | |
| Bond length (C=O) | 1.21 Å |
Advanced: What in vitro models are suitable for evaluating the anti-inflammatory potential of this compound?
Answer:
Lipopolysaccharide (LPS)-induced inflammation models are widely used:
- Cell lines : RAW 264.7 macrophages or THP-1 monocytes .
- Assays :
- NO production : Measure nitrite levels via Griess reagent.
- Cytokine profiling : ELISA for TNF-α, IL-6, and IL-1β.
- Western blotting : Assess NF-κB and MAPK pathway inhibition.
- Dose range : 10–100 μM, with IC₅₀ calculations .
Mechanistic Insight : suggests benzeneacetic acid derivatives inhibit EMT by stabilizing p53, which can be validated using siRNA knockdown experiments.
Basic: What are the stability considerations for storing 3-ethyl-2-(1H-pyrrol-1-yl)benzeneacetic acid?
Answer:
- Storage : Under argon at –20°C to prevent oxidation of the pyrrole ring .
- Decomposition signs : Discoloration (yellowing) or precipitate formation.
- Analytical monitoring : Periodic HPLC (C18 column, acetonitrile/water mobile phase) to check purity .
Advanced: How can computational chemistry predict reactivity trends for this compound?
Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
